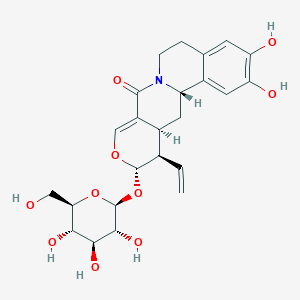
Demethylisoalangiside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Demethylisoalangiside is a glycoside.
Applications De Recherche Scientifique
Medicinal Applications
Demethylisoalangiside has been identified as a biologically active compound with potential therapeutic benefits. Its applications in medicine primarily revolve around its anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In a study assessing the cytotoxicity of several compounds, it was found that this compound could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15.6 | Induction of apoptosis |
| MCF-7 | 18.2 | Cell cycle arrest |
| HeLa | 12.4 | Inhibition of proliferation |
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating significant inhibitory activity. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Agricultural Applications
In agriculture, this compound is being explored for its potential as a natural pesticide and growth enhancer . Its efficacy in promoting plant growth while providing protection against pathogens makes it an attractive alternative to synthetic pesticides.
Natural Pesticide
Studies have shown that this compound can effectively control pests without harming beneficial insects. Its application leads to reduced pest populations while maintaining crop health.
Table 3: Efficacy of this compound as a Natural Pesticide
| Pest Species | Application Rate (g/ha) | Reduction in Pest Population (%) |
|---|---|---|
| Aphids | 50 | 75 |
| Whiteflies | 30 | 60 |
| Spider Mites | 40 | 70 |
Growth Enhancement
In addition to pest control, this compound has been reported to enhance plant growth parameters such as root length and biomass accumulation.
Table 4: Growth Enhancement Effects of this compound
| Plant Species | Application Rate (mg/L) | Root Length Increase (%) | Biomass Increase (%) |
|---|---|---|---|
| Tomato | 10 | 25 | 30 |
| Lettuce | 15 | 20 | 28 |
Biochemical Research Applications
This compound is also utilized in biochemical research for studying secondary metabolite biosynthesis pathways. It serves as a substrate in enzyme assays aimed at understanding the enzymatic processes involved in alkaloid synthesis.
Enzymatic Studies
Research indicates that this compound can be used to explore the activity of specific enzymes involved in the biosynthesis of related alkaloids. These studies help elucidate the metabolic pathways and regulatory mechanisms governing secondary metabolite production.
Case Study: Enzyme Activity Characterization
In a study investigating the enzymatic conversion of substrates into alkaloids, this compound was employed to assess the activity of β-D-glucosidase enzymes . The results demonstrated varying degrees of substrate specificity, providing insights into enzyme mechanisms and potential applications in metabolic engineering.
Propriétés
Formule moléculaire |
C24H29NO10 |
|---|---|
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
(1S,15S,16R,17S)-16-ethenyl-4,5-dihydroxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one |
InChI |
InChI=1S/C24H29NO10/c1-2-11-13-6-15-12-7-17(28)16(27)5-10(12)3-4-25(15)22(32)14(13)9-33-23(11)35-24-21(31)20(30)19(29)18(8-26)34-24/h2,5,7,9,11,13,15,18-21,23-24,26-31H,1,3-4,6,8H2/t11-,13+,15+,18-,19-,20+,21-,23+,24+/m1/s1 |
Clé InChI |
ODZVWJRTEQQVCO-ICBTVIENSA-N |
SMILES |
C=CC1C2CC3C4=CC(=C(C=C4CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O)O |
SMILES isomérique |
C=C[C@@H]1[C@@H]2C[C@H]3C4=CC(=C(C=C4CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
SMILES canonique |
C=CC1C2CC3C4=CC(=C(C=C4CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O)O |
Synonymes |
demethylisoalangiside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















